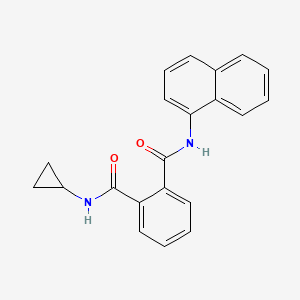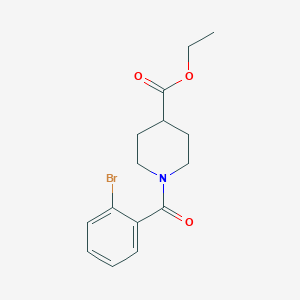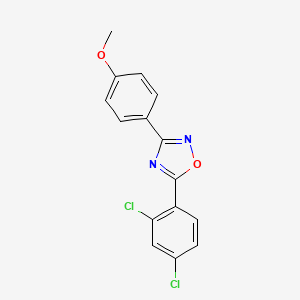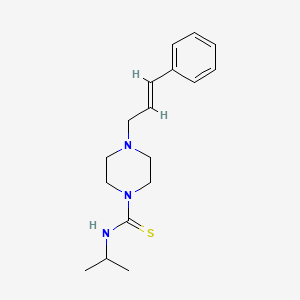![molecular formula C19H21N5O2 B5502807 N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B5502807.png)
N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar bi-heterocyclic propanamides involves complex organic reactions starting from basic nitrogen-containing compounds. These syntheses typically employ a variety of reagents and conditions to construct the desired molecular framework, highlighting the compound's intricate synthetic route. Techniques such as refluxing, S-substitution, and the use of electrophiles in a basic aqueous medium are common, demonstrating the synthetic challenges and the sophisticated methodologies employed to overcome them (Abbasi et al., 2020).
Molecular Structure Analysis
Studies on related compounds reveal detailed insights into their molecular structures, utilizing spectroscopic techniques like IR, 1H-NMR, 13C-NMR, and EI-MS. These analyses confirm the structures of synthesized compounds and are crucial for understanding the molecular geometry and electronic environment, which are directly related to the compound's reactivity and properties (Abbasi et al., 2020).
Chemical Reactions and Properties
The chemical behavior of compounds containing cyclopropane and imidazole rings, similar to the target compound, includes reactivity towards various electrophiles and bases, illustrating the influence of these functional groups on the compound's chemical properties. For instance, cyclopropane-based conformational restriction in histamine analogs demonstrates specific reactivity patterns, highlighting the role of structural rigidity in determining chemical behavior (Kazuta et al., 2003).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystalline structure, are influenced by their molecular structure. The crystalline structure, for example, can be determined through X-ray diffraction analysis, providing insight into the compound's solid-state conformation and stability (Boechat et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity with specific reagents, potential for forming derivatives, and interaction with biological targets, are key areas of interest. For example, the reactivity of similar compounds with nucleophiles and electrophiles, and their potential as enzyme inhibitors, are significant for understanding their chemical behavior and potential applications in various fields (Abbasi et al., 2020).
科学的研究の応用
Anticonvulsant and Neuropharmacological Applications
Compounds featuring imidazole, oxadiazole, and cyclopropyl groups have been studied for their potential neuropharmacological activities, including anticonvulsant effects. Research on similar structures has shown that modifications to these core structures can lead to significant bioactive properties, potentially useful in the treatment of neurological disorders such as epilepsy. For example, derivatives of oxadiazole have been synthesized and tested for their anticonvulsant activities, with some showing promising results in preclinical models (Rajak et al., 2013)[https://consensus.app/papers/novel-limonene-based-25disubstituted134oxadiazoles-rajak/b75c53151a025e07b1df324e86955a0e/?utm_source=chatgpt].
Oncological Research
The inhibition of cancer cell proliferation and the induction of apoptosis through various mechanisms, including the inhibition of oxidative phosphorylation (OXPHOS), have been explored using compounds containing cyclopropyl and oxadiazol groups. A specific compound, identified for its ability to poison cancer cells by inhibiting respiratory chain components in combination with metabolic precursors, underscores the potential of structurally similar compounds in cancer therapy (Sica et al., 2019)[https://consensus.app/papers/lethal-poisoning-cancer-cells-respiratory-chain-sica/d4ca2bc24b8e58268b1c483144dca692/?utm_source=chatgpt].
Synthetic Chemistry and Catalysis
The synthetic versatility of compounds containing the imidazole and oxadiazole groups, including their applications in creating novel chemical entities, is a significant area of research. These compounds serve as key intermediates in synthesizing heterocyclic compounds, which are crucial in medicinal chemistry for developing new therapeutic agents. The methodologies involving cyclopropane units, for example, demonstrate the utility of these structures in constructing complex molecules with potential biological activity (Kazuta et al., 2002)[https://consensus.app/papers/development-versatile-transdicarbonsubstituted-kazuta/0da8d1e93203580582f9185efcc7ee82/?utm_source=chatgpt].
Biological Activity and Mechanistic Studies
The interaction of compounds featuring cyclopropyl, imidazol, and oxadiazol groups with biological systems, including their role as enzyme inhibitors or receptor agonists/antagonists, is a key area of investigation. Such studies provide insights into the molecular mechanisms underlying their biological activities, offering pathways to drug discovery and development. For instance, the selective inhibition of monoamine oxidase by cyclopropylamino substituted oxadiazoles illustrates the therapeutic potential of these compounds in treating disorders related to neurotransmitter metabolism (Long et al., 1976)[https://consensus.app/papers/inhibition-monoamine-oxidase-cyclopropylamino-long/5f587f08f9a157458ffd4154ef3910ae/?utm_source=chatgpt].
作用機序
特性
IUPAC Name |
N-cyclopropyl-N-[(1-methylimidazol-2-yl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-23-12-11-20-16(23)13-24(15-7-8-15)18(25)10-9-17-21-19(22-26-17)14-5-3-2-4-6-14/h2-6,11-12,15H,7-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXFXECFZBIAER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN(C2CC2)C(=O)CCC3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-phenoxyazetidine](/img/structure/B5502732.png)
![N-[2-(4-fluorophenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5502734.png)
![2-benzyl-9-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5502744.png)
![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5502752.png)

![N-({1-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5502758.png)



![2-(1,3-benzothiazol-2-yl)-4-[1-(cyclopropylamino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5502803.png)
![4-ethyl-N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5502814.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5502815.png)
